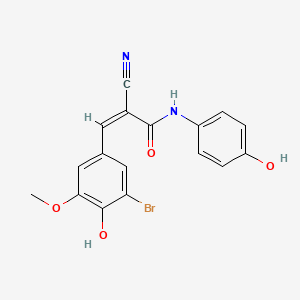

![molecular formula C14H11IN2O2 B6043868 2-[(3-iodobenzoyl)amino]benzamide CAS No. 6110-30-1](/img/structure/B6043868.png)

2-[(3-iodobenzoyl)amino]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[(3-iodobenzoyl)amino]benzamide” is a chemical compound. It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid . In its powdered form, it appears as a white solid, while in crystalline form, it appears as colorless crystals .

Synthesis Analysis

The synthesis of benzamide derivatives, such as “this compound”, can be achieved through the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are similar to those of benzamide. It is slightly soluble in water and soluble in many organic solvents .Mécanisme D'action

Target of Action

The primary target of 2-[(3-iodobenzoyl)amino]benzamide is human glucokinase (GK) . Glucokinase is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes . It plays a crucial role in glucose metabolism, transforming glucose to glucose-6-phosphate with the aid of adenosinetriphosphate (ATP) .

Mode of Action

This compound acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site on the enzyme, inducing a conformational change that enhances the enzyme’s activity. Molecular docking investigations have shown that this compound forms strong hydrogen bond interactions with the Arg63 residue in the allosteric site of GK .

Biochemical Pathways

The activation of glucokinase by this compound affects the glucose metabolic pathway . By increasing the transformation of glucose to glucose-6-phosphate, it enhances the utilization of glucose, thereby reducing hyperglycemia . This makes it a potential therapeutic agent for type-2 diabetes (T2D) .

Result of Action

The activation of glucokinase by this compound leads to an increase in the catalytic action of GK . This results in significant hypoglycemic effects, making it a potential therapy for T2D .

Avantages Et Limitations Des Expériences En Laboratoire

2-[(3-iodobenzoyl)amino]benzamide has several advantages for lab experiments, including its small size, high purity, and low toxicity. It can be easily synthesized in the lab using standard organic chemistry techniques, and its biological activity can be easily tested using various in vitro and in vivo assays. However, this compound also has some limitations, including its low solubility in water and its potential for off-target effects.

Orientations Futures

There are several potential future directions for research on 2-[(3-iodobenzoyl)amino]benzamide. One direction is to further investigate its anti-inflammatory and analgesic effects and explore its potential as a treatment for various inflammatory diseases such as arthritis and inflammatory bowel disease. Another direction is to study its antitumor effects and explore its potential as a cancer therapy. Additionally, further research is needed to understand the exact mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use.

Méthodes De Synthèse

The synthesis of 2-[(3-iodobenzoyl)amino]benzamide involves the reaction of 3-iodobenzoic acid with 2-aminobenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) and requires careful monitoring of the reaction conditions to obtain a high yield and purity of the product.

Applications De Recherche Scientifique

2-[(3-iodobenzoyl)amino]benzamide has been extensively studied for its various biological and pharmacological properties. It has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This compound has also been shown to have antitumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells.

Propriétés

IUPAC Name |

2-[(3-iodobenzoyl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IN2O2/c15-10-5-3-4-9(8-10)14(19)17-12-7-2-1-6-11(12)13(16)18/h1-8H,(H2,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZRRPJGAWJANZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362341 |

Source

|

| Record name | 2-[(3-iodobenzoyl)amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6110-30-1 |

Source

|

| Record name | 2-[(3-iodobenzoyl)amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(acetylamino)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B6043791.png)

![4-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-(3-phenylpropyl)morpholine](/img/structure/B6043814.png)

![3-(1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6043819.png)

![4-[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)thio]butanenitrile](/img/structure/B6043826.png)

![6-O-{1-[(benzyloxy)carbonyl]prolyl}hexopyranose](/img/structure/B6043833.png)

![2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B6043835.png)

![{1'-[4-(1H-pyrazol-1-yl)benzyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6043843.png)

![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B6043851.png)

![2-(4-chloro-2-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)-N-cyclopentylacetamide](/img/structure/B6043855.png)

![[1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl](1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6043872.png)

![N-{[1-(4-biphenylylsulfonyl)-3-piperidinyl]methyl}-2-furamide](/img/structure/B6043877.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-4-methyl-N-(tetrahydro-2-furanylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6043882.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylspiro[2.4]heptane-1-carboxamide](/img/structure/B6043884.png)